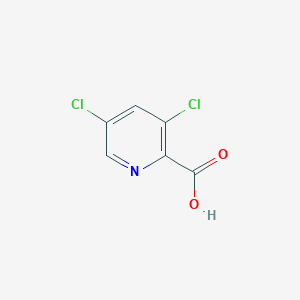

3,5-Dichloro-2-pyridinecarboxylic acid

Overview

Description

3,5-Dichloro-2-pyridinecarboxylic acid is a derivative of pyridinecarboxylic acid . It is a member of a group of organic compounds which are monocarboxylic derivatives of pyridine . It is also related to a picolinic acid .

Molecular Structure Analysis

The molecular formula of this compound is C6H3Cl2NO2 . It has a molecular weight of 191.999 Da . The structure includes two chlorine atoms, making it a dichloro compound .Physical And Chemical Properties Analysis

This compound has a molecular weight of 191.999 g/mol . It has a density of 1.6±0.1 g/cm3 . The boiling point is 315.4±37.0 °C at 760 mmHg . The exact mass is 190.9540837 g/mol .Scientific Research Applications

1. Crystal Structure Studies

3,5-Dichloro-2-pyridinecarboxylic acid and its derivatives have been extensively studied in crystallography. For instance, Cowan et al. (2005) investigated the hydrogen bonds in the crystal structure of pyridine-3,5-dicarboxylic acid through variable-temperature neutron diffraction studies (Cowan et al., 2005).

2. Metal-Organic Frameworks (MOFs)

Huang et al. (2018) explored the use of a tetracarboxylic acid molecule, which includes a pyridine spacer similar to this compound, in constructing Ln-metal–organic frameworks. These frameworks are used for white-light-emitting materials and detection of Fe3+ and polychlorinated benzenes (Huang et al., 2018).

3. Organometallic Chemistry

Zhang et al. (2005) synthesized new organotin (IV) complexes with 3-hydroxy-2-pyridinecarboxylic acid, a related compound to this compound. These complexes have potential applications in catalysis and materials science (Zhang et al., 2005).

4. Scanning Tunneling Microscopy Studies

Duong et al. (2010) investigated the molecular organization of pyridinecarboxylic acids on graphite using scanning tunneling microscopy. This research aids in understanding the behavior of these acids on surfaces, which is crucial in materials science (Duong et al., 2010).

5. Lanthanide Complexes and Photophysical Properties

Sivakumar et al. (2011) synthesized lanthanide complexes using derivatives of pyridinecarboxylic acids. They studied their structural and photophysical properties, which are significant in the field of luminescent materials (Sivakumar et al., 2011).

Safety and Hazards

3,5-Dichloro-2-pyridinecarboxylic acid can be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Mechanism of Action

Target of Action

3,5-Dichloro-2-pyridinecarboxylic acid, also known as Clopyralid, is a selective herbicide used for the control of broadleaf weeds, especially thistles and clovers . The primary targets of this compound are the broadleaf plants, where it disrupts the growth and development of these plants .

Mode of Action

Clopyralid belongs to the picolinic acid family of herbicides . It works by mimicking natural plant hormones known as auxins, which are essential for plant growth. When absorbed by the plant, Clopyralid disrupts normal growth patterns, causing the plant to grow abnormally and eventually die .

Biochemical Pathways

It is known that the compound interferes with the plant’s normal growth and development processes by mimicking auxin, a plant hormone . This leads to abnormal growth patterns and eventually, the death of the plant .

Pharmacokinetics

It is known to be highly soluble in water , suggesting that it can be readily absorbed and distributed within the plant. Its impact on bioavailability would depend on factors such as the plant species, the soil type, and environmental conditions.

Result of Action

The molecular and cellular effects of Clopyralid’s action result in abnormal growth and development in targeted plants. This can be seen in symptoms such as leaf curling, twisting, and cupping, followed by plant death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Clopyralid. For instance, it is known to persist in dead plants and compost, and can accumulate to phytotoxic levels in finished compost .

properties

IUPAC Name |

3,5-dichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKZCYLZWZCQFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277373 | |

| Record name | 3,5-DICHLORO-2-PYRIDINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81719-53-1 | |

| Record name | 3,5-DICHLORO-2-PYRIDINECARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-DICHLORO-2-PYRIDINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DICHLORO-2-PYRIDINECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

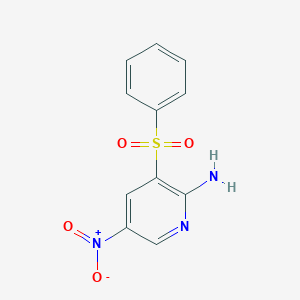

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

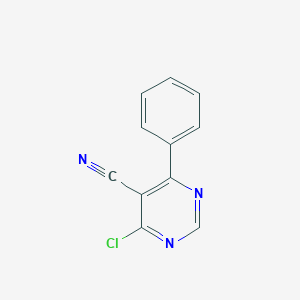

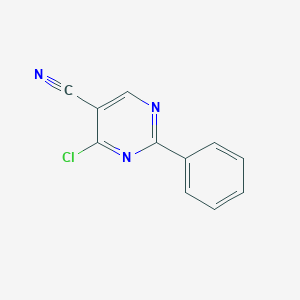

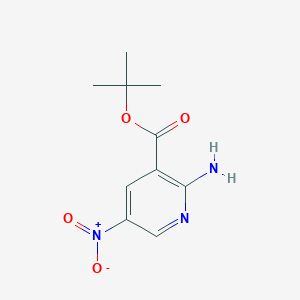

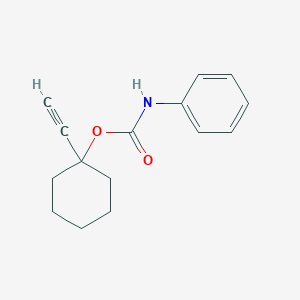

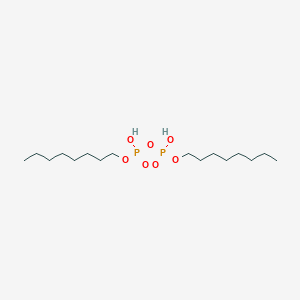

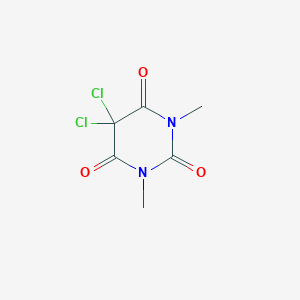

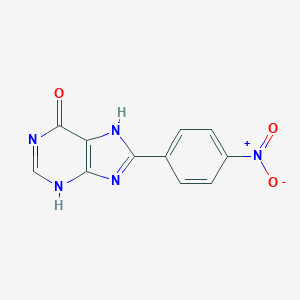

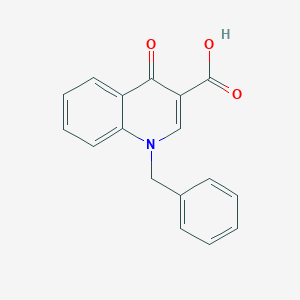

Feasible Synthetic Routes

Q & A

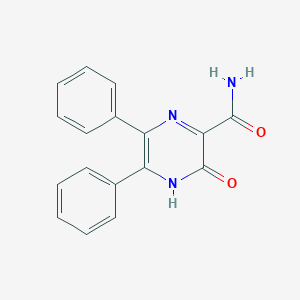

Q1: What is the role of 3,5-dichloro-2-pyridinecarboxylic acid in the synthesis of GSK3 inhibitors?

A1: this compound serves as a key building block in the synthesis of imidazolyl-pyrimidine derivatives designed to inhibit GSK3 []. Specifically, it acts as a scaffold that can be further modified through reactions like amidation. This allows for the introduction of various substituents, influencing the final compound's ability to interact with and inhibit GSK3.

Q2: How does the structure of the synthesized compounds, incorporating this compound, relate to their ability to inhibit GSK3?

A2: The research demonstrates that modifying the substituents attached to the core structure, which includes the this compound moiety, significantly impacts the GSK3 inhibitory activity []. While the exact mechanism is not detailed in the provided abstracts, the variety of substituents (R1, R2, R3, R4 in the described compound series) suggests that researchers are exploring structure-activity relationships. By systematically changing these groups and observing the effect on GSK3 inhibition (Ki values), they aim to identify structural features crucial for potent and selective inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B189331.png)